N-Acetyl-N-(benzyloxy)-2-phenylacetamide Exhibits Weak HDAC6 Binding (Kd 5.4 µM) Compared to Potent HDAC6 Inhibitors
The target compound demonstrates a dissociation constant (Kd) of 5.40E+3 nM (5.4 µM) for recombinant human HDAC6 [1]. In contrast, the well-characterized selective HDAC6 inhibitor Tubastatin A exhibits an IC₅₀ of 15 nM in cell-free assays [2]. This represents a >300-fold difference in binding potency, confirming that the target compound is a weak HDAC6 binder rather than a potent tool compound.
| Evidence Dimension | HDAC6 binding affinity |
|---|---|
| Target Compound Data | Kd = 5400 nM (5.4 µM) |
| Comparator Or Baseline | Tubastatin A IC₅₀ = 15 nM |
| Quantified Difference | 360-fold weaker binding |
| Conditions | Fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA substrate |
Why This Matters
The weak binding affinity positions this compound as a useful negative control or a starting scaffold for medicinal chemistry optimization, rather than a potent tool compound for HDAC6 functional studies.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901). Affinity Data for HDAC6: Kd 5.40E+3 nM. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361259 View Source
- [2] NCATS Inxight Drugs. (n.d.). Tubastatin A. Retrieved from https://inxight.ncats.io/drugs/TUBASTATIN-A View Source
